N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-4-yl)methyl]ethanediamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-4-yl)methyl]ethanediamide is a diamide derivative featuring a 1,4-benzodioxin core linked to a pyridinylmethyl group via an ethanediamide bridge.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-15(18-10-11-3-5-17-6-4-11)16(21)19-12-1-2-13-14(9-12)23-8-7-22-13/h1-6,9H,7-8,10H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUCDTBUFBSZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-4-ylmethyl)oxamide typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction using pyridine derivatives.
Formation of the Oxamide Linkage: The final step involves the coupling of the benzodioxin and pyridine intermediates through an oxamide linkage, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the oxamide group, potentially converting it to an amine.
Substitution: The pyridine ring may participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-4-ylmethyl)oxamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-4-ylmethyl)oxamide often involves interaction with specific molecular targets such as enzymes or receptors. The benzodioxin and pyridine moieties may facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Sulfonamide Derivatives of 1,4-Benzodioxin
Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) and its alkylated derivatives (e.g., 5c, 5e) exhibit notable antibacterial and lipoxygenase-inhibitory activities .
- Structural Differences : The ethanediamide bridge in the target compound replaces the sulfonamide (SO2NH) group in analogs like 5c and 5e . This substitution may reduce electrophilicity and improve metabolic stability, as amides are less prone to hydrolysis than sulfonamides .
- Activity Implications : Sulfonamide derivatives show moderate lipoxygenase inhibition, but the target compound’s diamide structure could enhance binding to enzymes requiring dual hydrogen-bonding interactions (e.g., proteases or kinases) .
Ethanediamide Derivatives
Ethanediamide-containing compounds, such as N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide (CAS: 930988-48-0), share the diamide backbone but differ in aromatic substituents .
- Biological Targets: Benzothiadiazole derivatives are often explored as kinase inhibitors, whereas the pyridine moiety in the target compound could favor interactions with nicotinic acetylcholine receptors or metalloenzymes .
1,4-Dioxane and Benzodioxin-Based Antihepatotoxic Agents
Compounds like 3',4'-(1",4"-dioxino)flavone (4f) and silybin (a 1,4-dioxane-containing flavonoid) demonstrate antihepatotoxic activity by modulating oxidative stress markers (e.g., SGOT, SGPT) .
- Structural Parallels: The 1,4-benzodioxin ring in the target compound mimics the dioxane ring in silybin, but the absence of a flavonoid moiety may limit antioxidant activity. Instead, the ethanediamide linker could direct the compound toward protease or bacterial targets .
Physicochemical Comparison
| Property | Target Compound | Sulfonamide 5c | Silybin (1,4-dioxane) |
|---|---|---|---|
| Molecular Weight | ~330–350 g/mol (estimated) | 386.44 g/mol | 482.44 g/mol |
| LogP | ~1.5–2.5 (moderate polarity) | 3.8 (hydrophobic) | 2.1 |
| Hydrogen Bond Donors | 2 (amide NH) | 1 (sulfonamide NH) | 5 (flavonoid OH) |
- Solubility : The pyridine ring in the target compound may confer better aqueous solubility than purely aromatic sulfonamides .
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-4-yl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes:
- Benzodioxin moiety : A bicyclic structure known for its role in various biological activities.
- Pyridine ring : Contributes to the compound's ability to interact with biological targets.
- Ethanediamide backbone : Provides functional versatility for binding interactions.
The molecular formula for this compound is , with a molecular weight of approximately 373.45 g/mol.
Research indicates that this compound interacts with specific enzymes and receptors in biological systems. The mechanisms through which it exerts its effects can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing signal transduction pathways.
- Gene Expression Regulation : The compound may affect gene expression through interaction with transcription factors.
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary research suggests potential anticancer effects, possibly through apoptosis induction in cancer cells.
- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cancer Cell Line Studies : In vitro assays on various cancer cell lines indicated that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicating cell death .
- Neuroprotection Research : Animal models of Alzheimer's disease treated with this compound exhibited reduced neuroinflammation and improved cognitive function compared to control groups. Histological analyses confirmed decreased amyloid plaque deposition .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2,3-dihydrobenzofuran)acetamide | Benzofuran core | Antimicrobial |
| N-(benzothiazolyl)acetamide | Benzothiazole core | Antifungal |
| N-(pyridinyl)triazole | Pyridine and triazole rings | Anticancer |
These comparisons highlight the unique properties of this compound in terms of its therapeutic potential.
Q & A
What are the key challenges in synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-4-yl)methyl]ethanediamide, and how can reaction conditions be optimized?
Basic Research Focus
The synthesis of this compound involves multi-step reactions, including the formation of the benzodioxin core and functionalization of the pyridine moiety. Challenges include controlling regioselectivity during coupling reactions and minimizing side products. Optimization strategies include:
- Temperature control : Reactions are often conducted under reflux (e.g., 80–120°C) to enhance yield while avoiding thermal degradation .
- Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, while inert atmospheres (N₂ or Ar) prevent oxidation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical for isolating high-purity intermediates .
Which analytical techniques are most reliable for characterizing intermediates and the final compound?
Basic Research Focus
Structural validation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integration. For example, the benzodioxin protons appear as distinct doublets (δ 4.2–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
How can researchers resolve contradictory biological activity data for this compound across different assays?
Advanced Research Focus
Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor modulation) may arise from assay conditions or off-target effects. Methodological solutions include:
- Dose-response curves : Validate potency (IC₅₀/EC₅₀) across multiple concentrations to rule out false positives .
- Orthogonal assays : Combine enzymatic assays with cellular models (e.g., HEK293 cells expressing target receptors) to confirm specificity .
- Metabolic stability tests : Assess compound stability in liver microsomes to differentiate intrinsic activity from artifactually low bioavailability .
What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
Advanced Research Focus
Structure-activity relationship (SAR) studies can leverage:
- Molecular docking (AutoDock Vina, Glide) : Simulate interactions with targets like kinase domains or GPCRs, prioritizing poses with low RMSD (<2 Å) .
- Molecular Dynamics (MD) simulations : Analyze binding stability over 100-ns trajectories (e.g., GROMACS) to identify key residues (e.g., Lys231 in kinase X) .
- QSAR models : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors to predict bioavailability .
How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
Advanced Research Focus
To dissect mechanisms, integrate:
- Kinetic studies : Measure time-dependent inhibition (e.g., kₐᵤₜ/Kᵢ) to distinguish reversible vs. covalent binding .
- Gene expression profiling : RNA-seq or CRISPR screens identify downstream pathways (e.g., MAPK/ERK) affected by treatment .
- Chemical proteomics : Use photoaffinity probes or click chemistry to map direct interactomes in live cells .
What strategies are recommended for resolving ambiguities in the compound’s stereochemistry or crystal structure?
Advanced Research Focus
For structural elucidation:
- X-ray crystallography : Co-crystallize with heavy atoms (e.g., Pt derivatives) to solve phase problems. Resolution <1.5 Å ensures accurate bond-length measurements .
- Circular Dichroism (CD) : Compare experimental spectra with DFT-calculated models to assign absolute configuration .
- Solid-state NMR : Resolve dynamic disorder in crystal lattices using ¹³C cross-polarization magic-angle spinning (CP-MAS) .
How should researchers approach scaling up synthesis without compromising purity?
Basic Research Focus
Scale-up requires:
- Flow chemistry : Continuous reactors minimize batch variability and improve heat transfer for exothermic steps .
- Green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .
What statistical methods are appropriate for analyzing dose-dependent toxicity data?
Advanced Research Focus
For robust toxicity profiling:
- Probit analysis : Calculate LD₅₀ values using nonlinear regression (95% confidence intervals) .
- ANOVA with post-hoc tests : Compare organ-specific toxicity (e.g., liver vs. kidney) across dose groups .
- Machine learning : Train random forest models on ToxCast data to predict hepatotoxicity .
How can researchers validate the compound’s stability under physiological conditions?
Basic Research Focus
Assess stability via:
- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours, monitoring degradation by HPLC .
- Plasma stability tests : Measure half-life in human plasma at 37°C; >1 hour suggests suitability for in vivo studies .
What experimental frameworks integrate this compound’s activity data with broader pharmacological theories?
Advanced Research Focus
Link findings to theoretical models using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
